molecular formula C19H19N3OS B14811368 2-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B14811368
M. Wt: 337.4 g/mol
InChI Key: JJDNQJYYDKTOPB-UFFVCSGVSA-N
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Description

2-{[(2-methyl-1H-indol-3-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features both indole and benzothiophene moieties Indole derivatives are known for their significant biological activities, while benzothiophene derivatives are often explored for their pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-methyl-1H-indol-3-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. The reaction is usually carried out in the presence of a base such as piperidine or triethylamine, and the mixture is heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration would be crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-methyl-1H-indol-3-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[(2-methyl-1H-indol-3-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2-methyl-1H-indol-3-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(2-methyl-1H-indol-3-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
  • 2-(3-(hydroxyimino)methyl)-1H-indole derivatives

Uniqueness

The uniqueness of 2-{[(2-methyl-1H-indol-3-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide lies in its dual indole and benzothiophene structure, which imparts a combination of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C19H19N3OS

Molecular Weight

337.4 g/mol

IUPAC Name

2-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C19H19N3OS/c1-11-14(12-6-2-4-8-15(12)22-11)10-21-19-17(18(20)23)13-7-3-5-9-16(13)24-19/h2,4,6,8,10,22H,3,5,7,9H2,1H3,(H2,20,23)/b21-10+

InChI Key

JJDNQJYYDKTOPB-UFFVCSGVSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/C3=C(C4=C(S3)CCCC4)C(=O)N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NC3=C(C4=C(S3)CCCC4)C(=O)N

Origin of Product

United States

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